1-(Pentan-2-yl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-pentan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNBVECKLYWLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
The most direct route involves cyclocondensation between β-diketones and hydrazine derivatives. For this compound, a tailored β-diketone precursor bearing the pentan-2-yl group is required.
Representative Procedure
-
Synthesis of Pentan-2-yl-Substituted β-Diketone :
-
Cyclization with Hydrazine :
Key Data
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Purity (HPLC) | >95% |
| Reaction Time | 12 h |
This method’s efficiency depends on the β-diketone’s steric bulk, with branched chains like pentan-2-yl requiring prolonged reaction times.
Alkylation of Pyrazol-3-amine Derivatives
Introducing the pentan-2-yl group via alkylation of a pre-formed pyrazol-3-amine core offers regioselectivity advantages.
Stepwise Approach
-
Synthesis of 1H-Pyrazol-3-amine :
-
Protection of Amine Group :
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Alkylation with 2-Bromopentane :
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Deprotection :
Optimization Challenges
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may degrade sensitive substrates.
-
Temperature Control : Excess heat leads to N2-alkylation byproducts, reducing yields by 15–20%.
Comparative Performance
| Condition | Yield (Protected Route) | Yield (Unprotected Route) |
|---|---|---|
| DMF, 60°C, 24 h | 72% | 38% |
| THF, 50°C, 36 h | 65% | 29% |
Reduction of Nitropyrazole Precursors
Reduction of 3-nitro-1-(pentan-2-yl)-1H-pyrazole provides a high-purity route to the target amine.
Synthetic Protocol
-
Nitration of 1-(Pentan-2-yl)-1H-pyrazole :
-
Catalytic Hydrogenation :
Critical Parameters
-
Catalyst Loading : 5 wt% Pd-C achieves full conversion without over-reduction.
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Byproduct Formation : <2% des-amino derivative detected via LC-MS.
Scalability Data
| Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 89 | 98 |
| 100 | 85 | 97 |
| 1000 | 78 | 95 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation yields improve in ethanol (65%) versus acetonitrile (48%) due to enhanced β-diketone solubility. Elevated temperatures (>80°C) accelerate ring formation but risk decomposition of the pentan-2-yl group.
Catalytic Enhancements
Adding 5 mol% p-toluenesulfonic acid (p-TsOH) in cyclocondensation reduces reaction time to 8 h with a 70% yield. For alkylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase yields to 76%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Applications and Derivatives
This compound serves as a precursor for antimicrobial and anti-inflammatory agents. Functionalization at the 5-position via cross-coupling (e.g., Suzuki-Miyaura) yields derivatives with enhanced bioactivity.
Notable Derivatives
| Derivative | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| 5-Trifluoromethyl | COX-2 Inhibition | 0.45 |
| 5-Cyano | Antibacterial (E. coli) | 2.1 |
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of K2CO3 or NaH.
Major Products:
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activities
1-(Pentan-2-yl)-1H-pyrazol-3-amine and its derivatives have been studied for their diverse biological activities. Research indicates that pyrazole compounds exhibit a range of pharmacological effects, including:
- Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Anticancer Activities : Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .
Mechanisms of Action
The mechanisms through which this compound exerts its effects often involve modulation of specific enzymes or receptors. For example, it may inhibit cyclooxygenase enzymes involved in the inflammatory response or interact with various signaling pathways related to cancer cell proliferation .
Agricultural Applications
Agrochemical Development
The compound is also being explored for its potential use in agrochemicals. Pyrazoles are known to possess insecticidal properties, which can be harnessed for developing new pesticides. Research has indicated that certain pyrazole derivatives can effectively control pest populations while minimizing environmental impact .
Case Study: Insecticidal Activity
A study demonstrated that a series of pyrazole derivatives exhibited significant insecticidal activity against common agricultural pests. The research involved testing various concentrations of the compounds on pest populations, revealing effective dose-response relationships and supporting their development as eco-friendly pesticides .
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing novel materials. Its unique structural features allow it to participate in reactions that yield polymers and other advanced materials with desirable properties.
Table: Comparison of Pyrazole Derivatives in Material Science Applications
| Compound Name | Application Area | Notable Properties |
|---|---|---|
| This compound | Polymer Synthesis | High thermal stability |
| 4-Methyl-1H-pyrazole | Coordination Chemistry | Effective ligand for metal complexes |
| 4-Bromo-1-(pentan-2-yl)-1H-pyrazole | Organic Electronics | Conductive properties |
Mechanism of Action
The mechanism of action of 1-(Pentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Stability and Reactivity
- Steric Effects : The tert-butyl group provides significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the flexible pentan-2-yl chain .
- Electronic Effects : Chlorophenyl substituents introduce electron-withdrawing effects, polarizing the pyrazole ring and altering reaction pathways .
Biological Activity
1-(Pentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 168.21 g/mol. Its structure includes a pyrazole ring which is critical for its biological activity, as this heterocyclic framework is known for its diverse interactions with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. This compound can modulate the activity of various biological pathways, potentially inhibiting enzymes involved in inflammatory processes or other metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may also act on various receptors, influencing cellular signaling and physiological responses.
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against strains such as E. coli and S. aureus. The structure–activity relationship (SAR) analysis suggested that the presence of specific substituents enhances the antibacterial efficacy of these compounds .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
Recent investigations into pyrazole derivatives have revealed promising anticancer activities. For example, certain pyrazole compounds were found to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents . The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Structural Analysis Techniques
What synthetic routes are optimal for preparing this compound with high purity?
Answer:
Condensation of pentan-2-one derivatives with hydrazine precursors is a robust approach:
Q. Table 2: Synthesis Optimization
| Reagents | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | None | 60–70% | |
| Substituted propenones | DMSO | Cs₂CO₃, CuBr | 17–67% |
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:
Q. Table 3: Computational Parameters
| Property | Software | Basis Set | Application Example |
|---|---|---|---|
| HOMO-LUMO | Gaussian 09 | 6-31G(d) | Pyrazole sulfonamides |
| NMR Shift | GIAO method | 6-311++G(d,p) | Trifluoromethyl pyrazoles |
What strategies resolve contradictions in biological activity data for pyrazole-3-amine derivatives?
Answer:
Discrepancies in bioactivity often arise from substituent effects or assay variability. Strategies include:
Q. Table 4: Biological Activity Comparison
| Compound | Assay Type | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1-(tert-Butyl)-1H-pyrazol-3-amine | NLRP3 Inhibition | 0.8 µM | |
| 1-Phenyl-1H-pyrazol-3-amine | Antibacterial | 32 µg/mL |
How should intermolecular interactions in this compound crystals be analyzed?
Answer:
Use SC-XRD to study hydrogen bonding (N–H⋯N) and van der Waals interactions. Software tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
